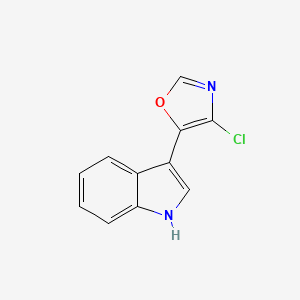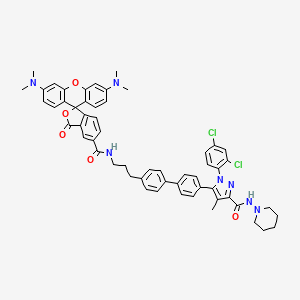
Tocrifluor T1117
Übersicht
Beschreibung
Tocrifluor T1117 is a fluorescent form of AM 251 . AM 251 is conjugated with 5-carboxytetramethylrhodamine (5-TAMRA) that fluoresces at 543 nm excitation (590 nm emission) . It displays GPR55 binding activity .
Molecular Structure Analysis
The molecular structure of Tocrifluor T1117 is represented by the formula C56H53Cl2N7O5 . The InChI key is RNAPRXIZPJDYPH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Tocrifluor T1117 has a molecular weight of 974.97 . It is soluble up to 10 mM in DMSO .
Wissenschaftliche Forschungsanwendungen
Fluorescent Cannabinoid Ligand
Tocrifluor T1117 is a fluorescent form of AM 251, which is conjugated with 5-carboxytetramethylrhodamine (5-TAMRA). It fluoresces at an excitation wavelength of 543 nm and an emission wavelength of 590 nm . This property makes it an excellent tool for fluorescence microscopy and confocal microscopy, allowing researchers to visualize the binding and distribution of cannabinoid receptors in biological specimens.
GPR55 Binding Activity
The compound displays binding activity to GPR55, a receptor that has been identified as a putative cannabinoid receptor due to its similar amino acid sequence in the binding region . This activity is significant for studying the role of cannabinoids in various physiological processes, including those related to the cardiovascular system.
TR-FRET Assays
Tocrifluor T1117’s wavelengths are compatible with use as an acceptor dye in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. This application is particularly useful in high-throughput screening for drug discovery, where it can be paired with the CoraFluor™ 1 TR-FRET donor .
Cellular Localization of Cannabinoid Receptors
Research has shown that Tocrifluor T1117 is a powerful tool for identifying the cellular location of cannabinoid receptors, including GPR55 . This application is crucial for understanding the complex role of cannabinoids in the cardiovascular system and other biological functions.
Vascular and Smooth Muscle Research
Tocrifluor T1117 has been used in studies to reveal the heterogeneous distribution of adrenoceptors and ‘cannabinoid-like’ receptors in small arteries . This is important for cardiovascular research, particularly in understanding vasodilation and vasoconstriction mechanisms.
Neurotransmitter Release Inhibition
CB1 receptors, to which Tocrifluor T1117 binds, are primarily found in the terminals of central and peripheral neurons, where they mediate inhibition of neurotransmitter release . This application is vital for research into the modulation of synaptic transmission and potential therapeutic targets for neurological disorders.
Immune Cell Modulation
Tocrifluor T1117 can also bind to non-neuronal cells, including immune cells that express cannabinoid receptors . This opens up avenues for research into the immunomodulatory effects of cannabinoids and their potential therapeutic applications.
Pharmacological Studies
Due to its stable fluorescent properties and non-toxic nature, Tocrifluor T1117 is suitable for long-term pharmacological studies, where it can help in understanding the pharmacodynamics and pharmacokinetics of cannabinoid receptor ligands .
Wirkmechanismus
Target of Action
Tocrifluor T1117 is a fluorescent form of the cannabinoid CB1 receptor antagonist AM251 . It is a selective fluorescent GPR55 ligand . The primary targets of Tocrifluor T1117 are the cannabinoid receptors, including GPR55 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
Tocrifluor T1117 interacts with its targets by binding to the cannabinoid receptors, including GPR55 . This interaction allows Tocrifluor T1117 to act as a potent tool for identifying the cellular location of cannabinoid receptors .
Biochemical Pathways
The interaction of Tocrifluor T1117 with cannabinoid receptors affects the endocannabinoid system’s biochemical pathways . This system is involved in various physiological processes.
Pharmacokinetics
It is known that tocrifluor t1117 is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
The binding of Tocrifluor T1117 to cannabinoid receptors allows for the identification of the cellular location of these receptors . This can provide valuable information about the role of the endocannabinoid system in various physiological processes .
Action Environment
The action, efficacy, and stability of Tocrifluor T1117 can be influenced by various environmental factors. For instance, Tocrifluor T1117 is very stable under confocal laser excitation . Additionally, the compound’s fluorescent properties make it ideally suited for analyzing its binding in unfixed, thick biological specimens, such as blood vessels .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H53Cl2N7O5/c1-34-51(54(67)61-64-28-7-6-8-29-64)60-65(48-26-20-40(57)31-47(48)58)52(34)38-17-15-37(16-18-38)36-13-11-35(12-14-36)10-9-27-59-53(66)39-19-23-44-43(30-39)55(68)70-56(44)45-24-21-41(62(2)3)32-49(45)69-50-33-42(63(4)5)22-25-46(50)56/h11-26,30-33H,6-10,27-29H2,1-5H3,(H,59,66)(H,61,67) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAPRXIZPJDYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)N(C)C)OC1=C8C=CC(=C1)N(C)C)OC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H53Cl2N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201098325 | |
| Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
975.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tocrifluor T1117 | |
CAS RN |
1186195-59-4 | |
| Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine](/img/structure/B611022.png)
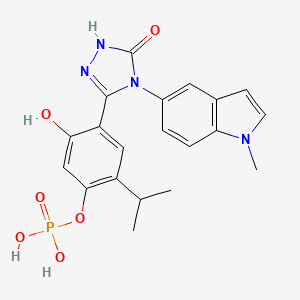

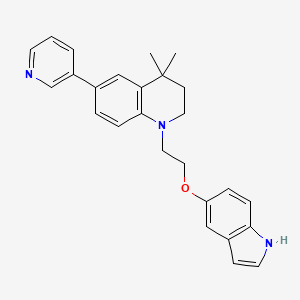
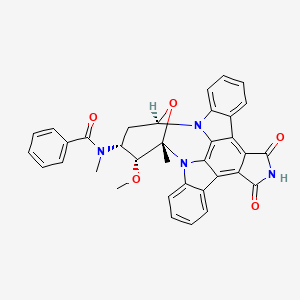
![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)

